Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)
Description
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) (hereafter referred to by its full name) is a homoleptic iridium(III) complex with three identical cyclometalated ligands. Each ligand consists of a pyridinato moiety substituted with two fluorine atoms at the 4- and 6-positions of the phenyl ring. This fluorination enhances the ligand’s electron-withdrawing properties, leading to a higher triplet energy (T₁) compared to non-fluorinated analogs like tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) .
The compound exhibits blue phosphorescence with an emission peak near 490 nm , making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) and chemical sensors. In sensor applications, it participates in Förster resonance energy transfer (FRET) processes with fluorescent polymers like poly(N-vinylcarbazole) (PVK), enabling ultrasensitive detection of volatile organic compounds (VOCs) .
Properties
InChI |
InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSFWLGQTIKUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H18F6IrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand Synthesis: 2-(4,6-Difluorophenyl)pyridine
The ligand 2-(4,6-difluorophenyl)pyridine (dFppyH) is synthesized via Suzuki-Miyaura coupling between 4,6-difluorophenylboronic acid and 2-bromopyridine. Key parameters include:
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | |
| Base | K₂CO₃ (2.5 equiv) | |
| Solvent | Toluene/EtOH (4:1) | |
| Reaction Temperature | 85°C under reflux | |
| Reaction Time | 12–16 hours | |
| Yield | 68–72% |
Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate 9:1) to isolate the ligand as a white crystalline solid.
Cyclometalation with Iridium Trichloride Hydrate
The homoleptic complex Ir(dFppy)₃ is synthesized via direct reaction of IrCl₃·nH₂O with three equivalents of dFppyH under inert conditions.
Reaction Conditions and Optimization
The optimized procedure from Singh et al. (2016) specifies:
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Iridium precursor : IrCl₃·3H₂O (1.0 equiv)
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Ligand ratio : 3.2 equiv dFppyH (excess to drive reaction)
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Solvent : 2-ethoxyethanol (degassed)
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Temperature : 140°C under nitrogen
-
Duration : 24 hours
Critical factors influencing yield:
Intermediate Isolation: Chloro-Bridged Dimer
The initial product is a μ-chloro-bridged dimer [Ir(dFppy)₂(μ-Cl)]₂, which is subsequently cleaved using additional ligand:
This step requires heating at 160°C for 6 hours in glycerol to prevent ligand decomposition.
Purification and Characterization
Crude Ir(dFppy)₃ is purified through sequential steps:
Chromatographic Methods
Crystallization
Recrystallization from dichloromethane/hexane yields yellow microcrystals suitable for X-ray diffraction.
Spectroscopic Characterization
| Technique | Key Data | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.65 (d, pyridine-H), 7.92–7.45 (m, aryl-H), 6.82 (t, fluorophenyl-H) | |
| ¹⁹F NMR (CDCl₃) | δ -110.2 (m, o-F), -113.5 (m, p-F) | |
| MS (ESI+) | m/z 762.74 [M]⁺ |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Recent adaptations use microwave irradiation to reduce reaction times:
| Parameter | Conventional | Microwave |
|---|---|---|
| Cyclometalation Time | 24 hours | 3 hours |
| Yield | 58% | 63% |
| Purity | 95% | 98% |
Microwave conditions: 140°C, 300 W, anhydrous DMF as solvent.
Solid-State Metathesis
A solvent-free approach involves grinding IrCl₃ with dFppyH and K₂CO₃ at 120°C for 8 hours. While eco-friendly, yields are lower (42%) due to incomplete reaction.
Challenges and Mitigation Strategies
Common Byproducts
Chemical Reactions Analysis
Types of Reactions
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of iridium, which can exist in multiple oxidation states.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions can produce a variety of iridium-ligand complexes .
Scientific Research Applications
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) exerts its effects involves its ability to undergo energy transfer processes. In OLEDs, the compound absorbs energy and transitions to an excited state, which then decays to the ground state by emitting blue light. This process is facilitated by the high triplet state energy and low redox potential of the compound, preventing undesired redox reactions .
Comparison with Similar Compounds
Structural and Electronic Differences
The fluorinated ligands in Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) differentiate it from other iridium complexes:
| Compound | Ligand Structure | Key Electronic Properties |
|---|---|---|
| Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) | Three fluorinated pyridinato ligands | High T₁ (~2.8 eV), blue emission (490 nm) |
| Ir(ppy)₃ | Three non-fluorinated pyridinato ligands | Lower T₁ (~2.4 eV), green emission (510 nm) |
| FIrpic (bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III)) | Two fluorinated ligands + picolinate | Sky-blue emission (450–550 nm) |
| Ir(piq)₃ (tris(1-phenylisoquinoline)iridium(III)) | Bulky isoquinoline ligands | Red emission (620 nm) |
Key Insight : Fluorination increases the T₁ energy gap, blue-shifting emission. However, steric bulk (e.g., in Ir(piq)₃) or ancillary ligands (e.g., picolinate in FIrpic) further modulate photophysical properties .
Photophysical and Device Performance
Efficiency in OLEDs
- Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) : Achieves 10.4% external quantum efficiency (EQE) in optimized devices using high-triplet-energy hosts like 4,4′-bis(9-carbazolyl)-2,2′-dimethyl-biphenyl (CDBP) .
- FIrpic : Demonstrates superior performance in sky-blue OLEDs with 29.5% EQE when paired with exciplex-forming hosts (e.g., mCP:B3PYMPM), leveraging horizontal dipole orientation and full triplet harvesting .
- Ir(ppy)₃ : Lower EQE (~15–20%) in green OLEDs due to triplet-polaron quenching but remains a benchmark for stability .
Emission Stability
- Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) shows reduced efficiency roll-off at high currents compared to FIrpic, attributed to suppressed triplet-triplet annihilation .
- FIrpic-based devices often require complex host-dopant engineering to mitigate aggregation-induced quenching .
Challenges and Trade-offs
- Synthetic Complexity : Fluorination increases manufacturing costs but improves electron mobility and stability.
- Color Purity : FIrpic’s broad emission spectrum (450–550 nm) complicates color tuning compared to the narrower emission of Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) .
- Host Compatibility : High-triplet-energy hosts (e.g., CDBP) are critical for Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) but limit material choices .
Biological Activity
Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III), commonly referred to as Ir(Fppy)₃, is a cyclometalated iridium complex that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antifungal treatments. This article explores its biological activity, supported by case studies and research findings.
- Molecular Formula : C₃₃H₁₈F₆IrN₃
- Molecular Weight : 762.72 g/mol
- CAS Number : 387859-70-3
1. Anticancer Activity
Research indicates that cyclometalated iridium complexes, including Ir(Fppy)₃, exhibit significant anticancer properties. The mechanisms involve:
- Induction of Apoptosis : Iridium complexes can trigger programmed cell death in cancer cells by activating apoptotic pathways. Studies have shown that these complexes can disrupt mitochondrial function, leading to the release of cytochrome c and activation of caspases .
- Inhibition of Tumor Growth : In vivo studies have demonstrated that Ir(Fppy)₃ can inhibit tumor growth in various cancer models, showcasing its potential as a therapeutic agent against malignancies.
2. Antifungal Activity
Recent studies have highlighted the antifungal properties of Ir(Fppy)₃, particularly against drug-resistant strains of Candida albicans. The compound has been shown to enhance the efficacy of fluconazole (FLC), a common antifungal medication:
- Synergistic Effects : The combination of Ir(Fppy)₃ with FLC exhibited a significant reduction in the minimum inhibitory concentration (MIC), indicating enhanced antifungal activity. For instance, a study reported an MIC of 2.09 μg/mL when combined with FLC, demonstrating a fractional inhibitory concentration index (FICI) of 0.02, which indicates strong synergy .
- Mechanistic Insights : The antifungal action is believed to involve the inhibition of hyphal formation and biofilm development in C. albicans, along with the induction of reactive oxygen species (ROS) accumulation and mitochondrial dysfunction .
Case Study 1: Anticancer Efficacy
A study conducted by Das et al. (2021) evaluated the anticancer potential of several iridium complexes, including Ir(Fppy)₃. The results indicated that this compound effectively inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study 2: Antifungal Resistance
In a comparative analysis by Pragti et al. (2021), the effectiveness of Ir(Fppy)₃ against drug-resistant C. albicans was assessed. The study emphasized how this compound could reverse fluconazole resistance by altering energy metabolism within the fungal cells, thereby enhancing treatment outcomes.
Research Findings
| Study | Findings |
|---|---|
| Das et al., 2021 | Induction of apoptosis in cancer cells; inhibition of tumor growth |
| Pragti et al., 2021 | Synergistic antifungal activity with fluconazole; reversal of drug resistance in C. albicans |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III), and what purity considerations are critical for research applications?
- Methodological Answer : Cyclometalated iridium(III) complexes are typically synthesized via a two-step process:
Ligand Preparation : React 2-(4,6-difluorophenyl)pyridine with a halogenating agent (e.g., HCl/HNO₃) to form the cyclometalating ligand.
Complexation : React the ligand with IrCl₃·nH₂O under reflux in a 3:1 molar ratio, followed by purification via column chromatography or recrystallization.
- Purity Considerations : Use NMR (¹H/¹⁹F) and elemental analysis to confirm stoichiometry. Impurities from unreacted ligands or side products (e.g., chlorinated byproducts) can quench phosphorescence, reducing quantum yields .
Q. How should researchers safely handle and store Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) to minimize health risks?
- Handling Protocol :
- PPE : Wear nitrile gloves, safety goggles (EN166/EU or NIOSH/US standards), and lab coats. Use fume hoods for weighing and synthesis .
- Ventilation : Conduct experiments in well-ventilated areas to avoid inhalation of fine particulates (H335 hazard) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are most effective for predicting the photophysical properties of Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III), and how do exchange-correlation functionals impact accuracy?
- Methodological Answer :
- DFT Framework : Use hybrid functionals (e.g., B3LYP) with relativistic corrections (ZORA approximation) to account for spin-orbit coupling in Ir(III). Include solvent effects via PCM models for emission spectra .
- Exchange-Correlation Considerations : Exact-exchange terms (e.g., in Becke’s 1993 functional) improve accuracy for metal-ligand charge-transfer (MLCT) states, reducing average errors in emission energy predictions to <0.1 eV .
- Validation : Compare computed triplet-state energies with experimental phosphorescence spectra. Discrepancies >0.3 eV suggest inadequate treatment of electron correlation .
Q. How can researchers resolve discrepancies between theoretical predictions and experimental emission spectra of Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)?
- Troubleshooting Strategy :
Spin-Orbit Coupling (SOC) : Use time-dependent DFT (TD-DFT) with SOC-enabled software (e.g., ORCA) to refine triplet-state calculations.
Vibronic Coupling : Incorporate Franck-Condon progression analysis to model vibronic broadening in spectra.
Experimental Calibration : Cross-validate with temperature-dependent luminescence studies to isolate thermal vs. electronic contributions .
- Case Study : A 2023 study found that neglecting solvent reorganization energy in TD-DFT led to a 20 nm blue shift in predicted emission; inclusion of explicit solvent molecules resolved this .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
